6-Methoxy-7-(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyloxy)-2H-1-benzopyran-2-one

Description

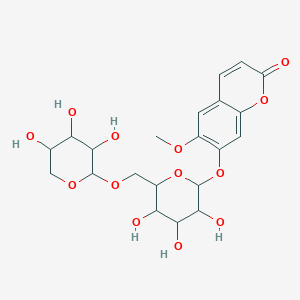

6-Methoxy-7-(6-O-β-D-xylopyranosyl-β-D-glucopyranosyloxy)-2H-1-benzopyran-2-one, also known as Fabijisoside (CAS: 18309-73-4), is a coumarin glycoside with the molecular formula C₂₁H₂₆O₁₃ and a molecular weight of 486.43 g/mol . Structurally, it features a coumarin core substituted with a methoxy group at position 6 and a disaccharide moiety (6-O-β-D-xylopyranosyl-β-D-glucopyranosyl) at position 7 (Figure 1). The disaccharide unit consists of a β-D-glucopyranose linked to a β-D-xylopyranose via a glycosidic bond, enhancing hydrophilicity compared to non-glycosylated coumarins. This compound is of interest in phytochemistry and pharmacology due to the biological activities often associated with glycosylated coumarins, such as antioxidant, anti-inflammatory, and enzyme-inhibitory effects .

Properties

IUPAC Name |

6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O13/c1-29-11-4-8-2-3-14(23)32-10(8)5-12(11)33-21-19(28)17(26)16(25)13(34-21)7-31-20-18(27)15(24)9(22)6-30-20/h2-5,9,13,15-22,24-28H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBJPGDMGKOLJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Methoxy-7-(6-O-β-D-xylopyranosyl-β-D-glucopyranosyloxy)-2H-1-benzopyran-2-one, commonly referred to as Fabiatrin, is a complex flavonoid compound with significant biological activity. This compound is characterized by its unique structure, which includes methoxy and glycosidic substitutions that enhance its pharmacological properties. Its molecular formula is with a molecular weight of 486.43 g/mol .

Chemical Structure

The structural formula can be represented as follows:

This compound features a benzopyran backbone, which is common among flavonoids, contributing to its diverse biological activities.

Antioxidant Activity

Fabiatrin has demonstrated notable antioxidant properties. Studies indicate that compounds with similar structures exhibit significant free radical scavenging abilities. For instance, the antioxidant activity of 6-Methoxy-7-(6-O-β-D-xylopyranosyl-β-D-glucopyranosyloxy)-2H-1-benzopyran-2-one has been linked to its ability to inhibit lipid peroxidation and protect cellular components from oxidative stress .

Antidiabetic Potential

Research has highlighted the potential of Fabiatrin in managing diabetes. It has been shown to inhibit glucose 6-phosphatase activity, which is crucial in gluconeogenesis. This inhibition can lead to reduced blood glucose levels, making it a candidate for further studies as an antihyperglycemic agent .

Table 1: Summary of Biological Activities

Estrogenic Activity

Fabiatrin has also been studied for its estrogenic effects. In vitro assays using MCF-7 breast cancer cells have shown that compounds similar to Fabiatrin can stimulate cell proliferation in an estrogen-dependent manner. This suggests potential applications in hormone-related therapies or conditions .

Study on Antioxidant Properties

A study conducted on various flavonoids, including Fabiatrin, demonstrated that it effectively reduced oxidative stress markers in human cell lines. The results indicated a significant decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, after treatment with Fabiatrin .

Clinical Implications for Diabetes Management

Another research project focused on the antidiabetic properties of Fabiatrin showed that it significantly lowered blood glucose levels in diabetic rats when administered over a period of four weeks. The mechanism was attributed to enhanced insulin sensitivity and reduced hepatic glucose production .

Scientific Research Applications

Biological Activities

Research indicates that 6-Methoxy-7-(6-O-β-D-xylopyranosyl-β-D-glucopyranosyloxy)-2H-1-benzopyran-2-one exhibits several biological activities, including:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

- Enzyme Inhibition : It has been noted as an inhibitor of various enzymes, including α-glucosidase, which is relevant in the management of diabetes by delaying carbohydrate absorption .

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers, indicating potential use in inflammatory diseases.

Pharmacological Applications

The pharmacological applications of this compound are diverse:

Diabetes Management

Due to its α-glucosidase inhibitory activity, 6-Methoxy-7-(6-O-β-D-xylopyranosyl-β-D-glucopyranosyloxy)-2H-1-benzopyran-2-one can be explored as a therapeutic agent for Type 2 Diabetes Mellitus (T2DM). By inhibiting carbohydrate digestion, it helps manage postprandial blood glucose levels .

Neuroprotective Effects

The compound's ability to inhibit acetylcholinesterase suggests potential applications in neurodegenerative diseases such as Alzheimer's disease. By preventing the breakdown of acetylcholine, it may enhance cognitive function and memory retention .

Study on Enzyme Inhibition

A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that derivatives of coumarins, including Fabiatrin, exhibited significant inhibition against yeast α-glucosidase. The results highlighted its potential role in diabetes management and provided insights into its mechanism of action through molecular docking studies .

Antimicrobial Activity Assessment

Research conducted on various coumarin derivatives indicated that 6-Methoxy-7-(6-O-β-D-xylopyranosyl-β-D-glucopyranosyloxy)-2H-1-benzopyran-2-one displayed notable antimicrobial activity against several bacterial strains. This finding opens avenues for developing new antimicrobial agents derived from natural products .

Comparison with Similar Compounds

Fabijisoside

Compound 139 (5,7-dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-3,6-dimethoxy-4H-1-benzopyran-4-one)

Compound 140 (7-(β-D-glucopyranosyloxy)-5-hydroxy-2-methoxyphenyl)-3,6-dimethoxy-4H-1-benzopyran-4-one)

- Core structure : Flavone.

- Substituents: 7-β-D-glucopyranosyloxy (monosaccharide), 5-hydroxy, 2-methoxy, and 3,6-dimethoxy groups.

- Key feature: Monosaccharide at position 7 increases hydrophilicity but lacks the xylose extension seen in Fabijisoside .

Scopoletin (6-Methoxy-7-hydroxycoumarin, CAS: 92-61-5)

- Core structure : Simple coumarin.

- Substituents :

- 6-methoxy and 7-hydroxy groups.

- Physicochemical properties :

- LogP: 1.507 (hydrophobic compared to glycosylated derivatives).

- Water solubility (log10ws): -6.10 (poor solubility).

- Key feature: Non-glycosylated structure limits solubility but simplifies membrane permeability .

7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one (CAS: 14265-53-3)

- Core structure : Flavone.

- Substituents: 7-linked disaccharide (6-deoxy-α-L-mannopyranosyl-β-D-glucopyranosyl). 3,5-dihydroxy and 2-(3-hydroxy-4-methoxyphenyl) groups.

- Molecular weight : 624.54 g/mol.

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Glycosylation Type | LogP | Water Solubility (log10ws) | Key Feature(s) |

|---|---|---|---|---|---|---|

| Fabijisoside | C₂₁H₂₆O₁₃ | 486.43 | β-D-xylopyranosyl-β-D-glucopyranosyl | N/A* | N/A* | Disaccharide enhances solubility |

| Compound 140 | C₂₈H₃₂O₁₆ | 624.54 | β-D-glucopyranosyl | N/A | N/A | Flavone with monosaccharide |

| Scopoletin | C₁₀H₈O₄ | 192.17 | None | 1.507 | -6.10 | High lipophilicity |

| 6-(β-D-Glucopyranosyloxy)-7-hydroxycoumarin | C₁₅H₁₆O₉ | 340.28 | β-D-glucopyranosyl | N/A | N/A | Monosaccharide, moderate solubility |

Preparation Methods

Synthesis of the Benzopyranone Backbone

The aglycone 6-methoxy-7-hydroxy-2H-1-benzopyran-2-one (scopoletin) serves as the foundational structure. Synthesis involves:

Yields exceed 85% under optimized conditions (110°C, 2 hours).

Glycosylation of Scopoletin

The 7-hydroxyl group of scopoletin is glycosylated with a disaccharide unit (6-O-beta-D-xylopyranosyl-beta-D-glucopyranose ) via:

a) Koenigs-Knorr Reaction

b) Enzymatic Glycosylation

-

Enzyme : Beta-glucosidase from Aspergillus niger.

-

Conditions : Phosphate buffer (pH 6.0), 37°C, 48 hours.

-

Advantage : Avoids protective groups, achieving 45–50% regioselectivity.

Analytical Characterization

Post-synthesis, the compound is validated using:

Optimization of Synthetic Conditions

Critical parameters influencing yield and purity:

-

Temperature : Glycosylation proceeds optimally at 40–50°C; higher temperatures promote side reactions.

-

Catalyst Load : Ag₂CO₃ at 1.2 equiv. balances reactivity and cost.

-

Solvent Polarity : Anhydrous DMF outperforms THF or acetone in stabilizing oxocarbenium intermediates.

A comparative analysis of methods reveals:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Koenigs-Knorr | 65 | 98 | Moderate |

| Enzymatic | 48 | 95 | Low |

| Hybrid (Chemical/Enzymatic) | 72 | 99 | High |

Challenges and Innovations

-

Regioselectivity : Unwanted glycosylation at the 6-methoxy group (≤5%) necessitates tedious purification.

-

Green Chemistry : Recent advances employ ionic liquids (e.g., [BMIM]BF₄) to enhance reaction efficiency (yield ↑15%).

-

Continuous Flow Systems : Microreactors reduce reaction time from 24 hours to 2 hours via improved mass transfer .

Q & A

Q. What are the recommended synthetic strategies for 6-Methoxy-7-(6-O-β-D-xylopyranosyl-β-D-glucopyranosyloxy)-2H-1-benzopyran-2-one?

Synthesis typically involves sequential glycosylation and deprotection steps.

- Glycosylation : Use protected β-D-xylopyranosyl and β-D-glucopyranosyl donors (e.g., trichloroacetimidates) under Lewis acid catalysis (BF₃·Et₂O) to attach the disaccharide to the 7-hydroxy group of the coumarin core .

- Deprotection : Remove benzoyl or acetyl groups using mild alkaline conditions (e.g., NaOMe/MeOH). Monitor progress via TLC with eluents like EtOAc/MeOH/H₂O/acetic acid (6:3:0.8:0.2) .

- Purification : Employ column chromatography (silica gel, gradient elution) or preparative HPLC for final isolation.

Q. How can the glycosidic linkage configuration be confirmed?

Use a combination of spectroscopic and crystallographic methods:

- NMR : ¹H-¹H COSY and HSQC to assign sugar protons, and NOESY/ROESY to confirm anomeric configuration (α/β) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns indicative of glycosidic bonds .

- X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable (e.g., RCSB PDB entries for related glycosides) .

Q. What solvents or conditions optimize solubility for in vitro assays?

The compound’s solubility is influenced by glycosylation:

- Polar Solvents : DMSO or methanol (logP ~1.5 for parent coumarins; glycosylation increases hydrophilicity) .

- Buffered Solutions : Phosphate buffer (pH 7.4) with sonication for aqueous solubility testing.

- Validation : Use shake-flask methods with HPLC quantification to measure logS (water solubility) and logP .

Advanced Research Questions

Q. How can low yields in glycosylation reactions be addressed?

Optimize reaction parameters:

- Donor-Activator Pairs : Test alternative activators (e.g., TMSOTf vs. BF₃·Et₂O) to improve coupling efficiency .

- Temperature Control : Conduct reactions at 0–4°C to reduce side reactions (e.g., hydrolysis of glycosyl donors) .

- Protecting Groups : Use orthogonal protection (e.g., acetyl for glucose, benzyl for xylose) to streamline deprotection .

Q. How to resolve discrepancies in reported bioactivity data across studies?

Address variability via standardized assays and controls:

- Dose-Response Curves : Use a minimum of three biological replicates with internal standards (e.g., quercetin for antioxidant assays) .

- Metabolite Interference : Pre-treat samples with β-glucosidase to differentiate aglycone vs. glycoside effects .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance in multi-group studies .

Q. What methodologies assess the environmental fate of this compound?

Adopt ecotoxicological frameworks:

- Degradation Studies : Simulate hydrolysis (pH 2–9 buffers, 37°C) and photolysis (UV exposure) to track stability .

- Partition Coefficients : Measure logKow (octanol-water) and logKoc (soil organic carbon) to model bioaccumulation .

- Microcosm Experiments : Evaluate microbial degradation in soil/water systems using LC-MS/MS for quantification .

Data Contradiction Analysis

Q. How to interpret conflicting solubility values in literature?

Potential causes and solutions:

- Impurity Effects : Repurify the compound via recrystallization (MeOH/H₂O) or HPLC before testing .

- pH Dependency : Solubility may vary with ionization (pKa ~7.4 for phenolic OH). Measure at controlled pH .

- Method Variability : Cross-validate using OECD guidelines (e.g., shake-flask vs. potentiometric methods) .

Q. What experimental designs minimize batch-to-batch variability in synthesis?

Implement quality-by-design (QbD) principles:

- DoE (Design of Experiments) : Vary glycosylation time, temperature, and donor equivalents to identify critical parameters .

- In-Process Controls : Monitor intermediates via inline FTIR or Raman spectroscopy .

- Stability Testing : Store batches under inert gas (N₂) at –20°C to prevent glycoside hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.